2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate is a complex organic compound that features both sulfonamide and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate typically involves a multi-step process. One common route includes the reaction of 3-nitrobenzenesulfonyl chloride with 2-aminoethanol to form the intermediate 2-[(3-nitrophenyl)sulfonylamino]ethanol. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its functional groups.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The sulfonamide and carbamate groups could play key roles in these interactions, potentially inhibiting or activating certain pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-nitrophenyl)sulfonylamino]ethyl N-(4-chlorophenyl)carbamate
- 2-[(4-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate
- 2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3-chlorophenyl)carbamate
Uniqueness
What sets 2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate apart is the specific combination of its functional groups, which can confer unique chemical and biological properties
Properties
IUPAC Name |
2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O6S/c16-13-5-4-10(8-14(13)17)19-15(21)26-7-6-18-27(24,25)12-3-1-2-11(9-12)20(22)23/h1-5,8-9,18H,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMMJYVIPQWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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